

# The Radical Transformation: Harnessing Carboxyl Radicals in Modern Organic Synthesis

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The use of carboxylic acids as versatile and abundant feedstocks in organic synthesis has been revolutionized by the advent of radical chemistry. The generation of carboxyl and, subsequently, carbon-centered radicals through decarboxylation has unlocked novel and powerful strategies for the construction of complex molecular architectures. This document provides an overview of key applications, detailed experimental protocols, and mechanistic insights into the burgeoning field of **carboxyl radical** chemistry, with a particular focus on photoredox-mediated transformations. These methods offer mild, efficient, and often complementary approaches to traditional synthetic methodologies, proving invaluable for latestage functionalization in drug discovery and development.[1][2]

## **Decarboxylative Cross-Coupling Reactions**

Decarboxylative cross-coupling has emerged as a robust method for the formation of C-C and C-heteroatom bonds, utilizing readily available carboxylic acids as stable and diverse starting materials.[2][3][4] Visible-light photoredox catalysis has been a key enabling technology in this area, providing a mild and general platform for the generation of radicals from carboxylic acids or their derivatives.[5][6]

## **Decarboxylative Arylation of Alkyl Carboxylic Acids**

## Methodological & Application





The coupling of alkyl carboxylic acids with aryl halides is a powerful tool for the synthesis of molecules bearing alkyl-aryl linkages. Metallaphotoredox catalysis, combining a photocatalyst with a transition metal catalyst (e.g., nickel), has proven particularly effective for this transformation.[2][3][7]

Experimental Protocol: General Procedure for Metallaphotoredox-Catalyzed Decarboxylative Arylation

This protocol is adapted from seminal work in the field and provides a general starting point for the decarboxylative arylation of  $\alpha$ -amino acids and other alkyl carboxylic acids.

#### Materials:

- Alkyl carboxylic acid (or its corresponding redox-active ester, such as an N-hydroxyphthalimide ester) (1.0 equiv)
- Aryl halide (1.2 equiv)
- Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) (1-2 mol%)
- Nickel catalyst (e.g., NiCl2·glyme) (10 mol%)
- Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy) (12 mol%)
- Base (e.g., K2HPO4 or an organic base like DBU) (2.0 equiv)
- Anhydrous solvent (e.g., DMF, DMSO, or a mixture)
- Inert atmosphere (Nitrogen or Argon)
- Visible light source (e.g., blue LED lamp)

#### Procedure:

- To an oven-dried reaction vial, add the alkyl carboxylic acid, aryl halide, photocatalyst, nickel catalyst, ligand, and base.
- Evacuate and backfill the vial with an inert gas (repeat three times).



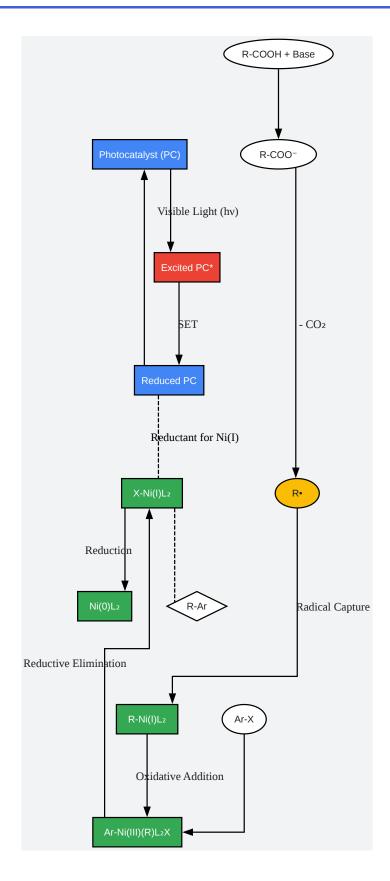
- Add the anhydrous solvent via syringe.
- Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data: Substrate Scope for Decarboxylative Arylation

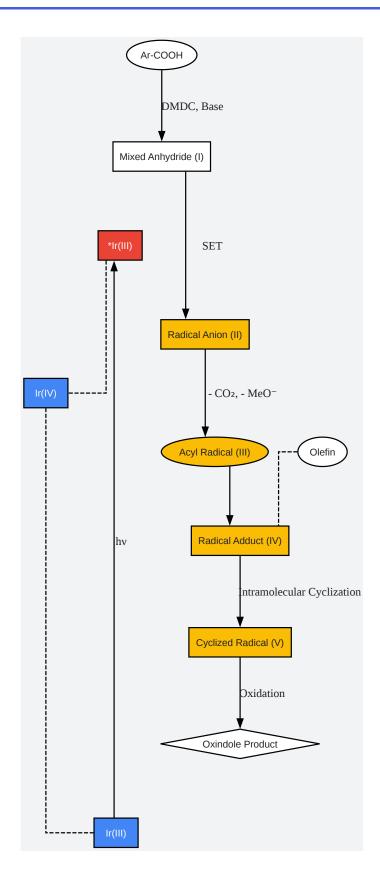
Entry	Carboxylic Acid Substrate	Aryl Halide Partner	Yield (%)	Reference
1	N-Boc-glycine	4- bromobenzonitril e	85	[7]
2	N-Boc-alanine	4-iodoanisole	78	[3]
3	Cyclohexanecarb oxylic acid	3-bromopyridine	65	[2]
4	Adamantanecarb oxylic acid	1-bromo-4- (trifluoromethyl)b enzene	92	[7]

Reaction Mechanism: Metallaphotoredox Decarboxylative Arylation

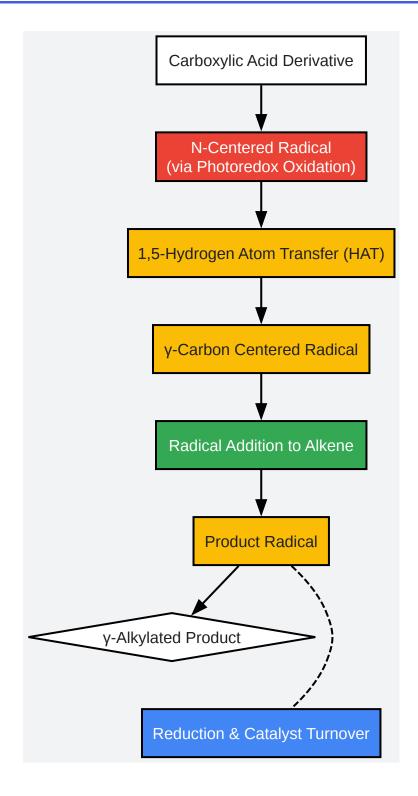












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### References

- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
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